N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide” is a complex organic compound. It contains several functional groups including a benzoxazole, a piperidine, a furan, and a carboxamide group .
Molecular Structure Analysis
The compound contains a benzoxazole group, which is a fused benzene and oxazole ring . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom . The furan is a five-membered ring with an oxygen atom . The carboxamide group consists of a carbonyl (C=O) and an amine (NH2) group .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the benzoxazole could undergo electrophilic substitution reactions . The piperidine nitrogen could act as a base or a nucleophile .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific groups present. For example, the presence of the polar carboxamide group could increase the compound’s solubility in water .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Heterocyclic Compound Synthesis : Research has focused on synthesizing novel heterocyclic compounds derived from benzodioxoles and related structures, demonstrating anti-inflammatory and analgesic activities. These compounds, including benzodifuranyl derivatives, have been explored for their potential as COX inhibitors, showing significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Antagonist and Blocker Development : Piperidine and piperazine derivatives have been designed as antagonists for various receptors, highlighting the importance of these moieties in developing therapeutic agents. For instance, constrained analogues of tocainide have shown increased potency as skeletal muscle sodium channel blockers (Catalano et al., 2008). Another study focused on molecular interactions with the CB1 cannabinoid receptor, indicating the potential for designing selective receptor antagonists (Shim et al., 2002).
Enzyme Inhibition and Antidepressant Development : The oxidative metabolism of novel antidepressants, involving piperazine derivatives, underscores the role of these compounds in drug metabolism and pharmacokinetics, essential for designing drugs with favorable profiles (Hvenegaard et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-13-11-16(14(2)25-13)19(24)21-12-15-7-9-23(10-8-15)20-22-17-5-3-4-6-18(17)26-20/h3-6,11,15H,7-10,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHZYDBJGDXWQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.